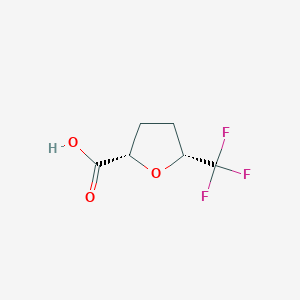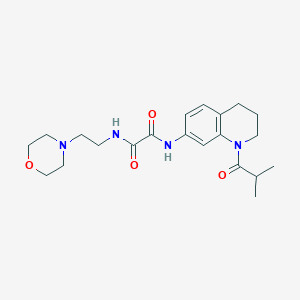
2-(2-Propan-2-ylphenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Propan-2-ylphenyl)propan-2-amine, also known as 2-(2-isopropylphenyl)-2-propanamine, is a synthetic organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a propanamine moiety. It is a liquid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propan-2-ylphenyl)propan-2-amine can be achieved through several methods. One common approach involves the alkylation of aniline derivatives with isopropyl halides under basic conditions. Another method includes the reduction of corresponding nitro compounds followed by reductive amination .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic hydrogenation processes. This method ensures high yields and purity of the final product. The reaction typically takes place under controlled temperature and pressure conditions to optimize the conversion rate .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Propan-2-ylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typically employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
2-(2-Propan-2-ylphenyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Propan-2-ylphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene, used in organic synthesis and as a biomarker for cumene exposure.
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic chemistry.
Uniqueness
2-(2-Propan-2-ylphenyl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group attached to the phenyl ring provides steric hindrance, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2-(2-propan-2-ylphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)10-7-5-6-8-11(10)12(3,4)13/h5-9H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUFKLLMBSZZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314766-38-5 |
Source


|
| Record name | 2-[2-(propan-2-yl)phenyl]propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Benzyloxy)methyl]-2-ethylbutanoic acid](/img/structure/B2898585.png)

![ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2898589.png)

![2-Chloro-n-{2-[1-methyl-3-(propan-2-yl)-1h-1,2,4-triazol-5-yl]ethyl}pyridine-3-sulfonamide](/img/structure/B2898591.png)
![[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B2898592.png)


![2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2898595.png)
![4-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2898598.png)



